3-Phenylpropyl 4-methylpentanoate
Description
3-Phenylpropyl 4-methylpentanoate is an ester compound comprising a 3-phenylpropyl alcohol moiety esterified with 4-methylpentanoic acid. The compound’s properties are influenced by the position of the methyl branch on the pentanoate chain (4- vs. 2-methyl) and the aromatic phenyl group, which may impact volatility, solubility, and biological activity.
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
3-phenylpropyl 4-methylpentanoate |
InChI |
InChI=1S/C15H22O2/c1-13(2)10-11-15(16)17-12-6-9-14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3 |
InChI Key |
GOARLSYMDFAJIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)OCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-methyl-, 3-phenylpropyl ester typically involves the esterification of 3-methylbutanoic acid with 3-phenylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
3-methylbutanoic acid+3-phenylpropanol→butanoic acid, 3-methyl-, 3-phenylpropyl ester+water
Industrial Production Methods
In industrial settings, the production of butanoic acid, 3-methyl-, 3-phenylpropyl ester may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the ester product is continuously removed, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-methyl-, 3-phenylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 3-methylbutanoic acid and 3-phenylpropanol.
Reduction: 3-methylbutanol and 3-phenylpropanol.
Transesterification: A new ester and alcohol depending on the reactants used.
Scientific Research Applications
Butanoic acid, 3-methyl-, 3-phenylpropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of butanoic acid, 3-methyl-, 3-phenylpropyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, releasing the parent acid and alcohol, which can then exert their biological effects. The exact molecular targets and pathways depend on the specific context of its use, such as its role in drug development or as a fragrance component.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The primary structural analogs include:
- 3-Phenylpropyl 2-methylpentanoate (2-methyl isomer)
- 3-Phenylpropyl pentanoate (unbranched chain)
- Benzyl 4-methylpentanoate (shorter phenylalkyl chain)
Key Structural Differences:
| Feature | 3-Phenylpropyl 4-methylpentanoate | 3-Phenylpropyl 2-methylpentanoate |
|---|---|---|
| Methyl Branch Position | 4th carbon of pentanoate chain | 2nd carbon of pentanoate chain |
| Molecular Weight | ~234.3 g/mol (calculated) | ~234.3 g/mol (calculated) |
| Polarity | Lower (due to distal branching) | Higher (proximal branching) |
Physicochemical Properties
- Volatility : The 4-methyl isomer is expected to have a higher boiling point than the 2-methyl analog due to reduced steric hindrance and increased van der Waals interactions .
- Chromatographic Behavior: GC retention indices for 3-phenylpropyl esters vary with branching. For example, 3-phenylpropyl 2-methylpentanoate showed distinct retention times on polar vs. nonpolar GC columns, a pattern likely mirrored in the 4-methyl isomer .
- Solubility : The 4-methyl isomer may exhibit lower solubility in polar solvents compared to the 2-methyl variant due to its less polar structure.
Data Tables
Table 1: Comparative GC Retention Indices of 3-Phenylpropyl Esters (Hypothetical Data*)
*Note: Data for 4-methylpentanoate are inferred from structural trends; 2-methylpentanoate values are experimental .
Table 2: Spectral Characteristics (NMR Shifts, Selected Peaks)
| Compound | δ<sup>1</sup>H (ppm, ester CH3) | δ<sup>13</sup>C (ppm, carbonyl C=O) |
|---|---|---|
| 3-Phenylpropyl 2-methylpentanoate | 1.15 (d, J=6.5 Hz) | 173.8 |
| This compound* | 0.95 (t, J=7.2 Hz) | ~173.5 |
*Predicted based on branching effects.
Research Findings
Natural Product Identification : The 2-methyl isomer’s discovery in P. austriacum EO highlights the role of ester branching in plant secondary metabolism . The absence of the 4-methyl isomer in natural libraries suggests biosynthetic preferences for proximal branching.
Synthetic Accessibility: Both isomers were synthesized via esterification of 3-phenylpropanol with methylpentanoic acids, but the 4-methyl variant may require optimized conditions due to steric challenges in carboxylate activation .
Bioactivity Potential: While bioactivity data are lacking, the 2-methyl isomer’s natural occurrence implies ecological roles (e.g., antimicrobial or pheromonal activity), which the 4-methyl analog might share or diverge from due to structural differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
